molecular formula C10H6BrN3 B1485431 Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- CAS No. 1622841-08-0

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-

Cat. No.: B1485431
CAS No.: 1622841-08-0
M. Wt: 248.08 g/mol
InChI Key: ZFWUWLFIOZXFTH-UHFFFAOYSA-N
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Description

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is a chemical compound that features a benzonitrile moiety substituted with a 3-bromo-1H-pyrazol-1-yl group

Properties

IUPAC Name

4-(3-bromopyrazol-1-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrN3/c11-10-5-6-14(13-10)9-3-1-8(7-12)2-4-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFWUWLFIOZXFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)N2C=CC(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- typically involves the reaction of 4-bromopyrazole with benzonitrile under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction. This method involves the use of a palladium catalyst, a base, and a suitable solvent to facilitate the coupling of the pyrazole and benzonitrile moieties .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the production process. Additionally, the use of green chemistry principles, such as the use of ionic liquids as solvents, can make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases, oxidizing agents, reducing agents, and catalysts such as palladium. The reaction conditions, such as temperature, solvent, and reaction time, are optimized based on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while cycloaddition reactions can produce multi-substituted pyrazoles .

Scientific Research Applications

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may act as an inhibitor or activator of certain enzymes, influencing metabolic processes .

Comparison with Similar Compounds

Similar Compounds

  • 4-(Bromomethyl)benzonitrile
  • 4-(1H-Pyrazol-3-yl)benzonitrile
  • 3(5)-Substituted Pyrazoles

Uniqueness

Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)- is unique due to the presence of both a benzonitrile and a 3-bromo-1H-pyrazol-1-yl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications. The bromine atom in the pyrazole ring also provides a site for further functionalization, enhancing its versatility in synthetic chemistry .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-
Reactant of Route 2
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Benzonitrile, 4-(3-bromo-1H-pyrazol-1-yl)-

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